molecular formula C₂₃H₃₆N₂O₆ B1142811 Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester CAS No. 135727-85-4

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester

Katalognummer: B1142811
CAS-Nummer: 135727-85-4
Molekulargewicht: 436.54
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of protective groups, specifically the tert-butoxycarbonyl (BOC) group at the alpha position and the benzyloxycarbonyl (CBZ) group at the epsilon position of the lysine residue. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules .

Vorbereitungsmethoden

The synthesis of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester typically involves the protection of the lysine amino acid. The process begins with the protection of the alpha-amino group using the tert-butoxycarbonyl (BOC) group. This is followed by the protection of the epsilon-amino group with the benzyloxycarbonyl (CBZ) group. The final step involves the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Analyse Chemischer Reaktionen

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a key intermediate in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of protein structure and function, as it allows for the incorporation of lysine residues with specific protective groups.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is employed in the production of various biochemical reagents and materials

Wirkmechanismus

The mechanism of action of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester primarily involves its role as a protected amino acid derivative. The protective groups (BOC and CBZ) prevent unwanted side reactions during peptide synthesis, ensuring the selective formation of peptide bonds. The compound’s molecular targets include the reactive sites on the lysine residue, which are shielded by the protective groups until they are selectively removed under specific conditions .

Vergleich Mit ähnlichen Verbindungen

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester can be compared with other similar compounds, such as:

    Nalpha-BOC-Nepsilon-CBZ-L-Lysine: Similar in structure but lacks the tert-butyl ester group.

    Nalpha-BOC-L-Lysine: Contains only the BOC protective group at the alpha position.

    Nepsilon-CBZ-L-Lysine: Contains only the CBZ protective group at the epsilon position.

The uniqueness of this compound lies in its dual protective groups and the ester functionality, which provide enhanced stability and versatility in synthetic applications .

Eigenschaften

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYWMUXFBVOTID-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 2-amino-6-benzyloxycarbonylamino-hexanoate (1.0 g, 2.68 mmol) was dissolved in N,N-dimethylformamide (50 mL) and then triethylamine (5.35 mmol, 0.75 mL) followed by N-(tert-butoxycarbonyloxy)succinimide (0.72 g, 3.35 mmol) was added to the solution. The mixture was stirred overnight and then concentrated. The product was purified from the residue by silica gel chromatography (20% MeOH/chloroform) to give tert-butyl 6-benzyloxycarbonylamino-2-tert-butoxycarbonylamino-hexanoate. The tri-protected product was reduced on a Parr hydrogenator (50 psi) to remove the benzyloxycarbonyl protecting group. The solvents were removed to give tert-butyl 6-amino-2-tert-butoxycarbonylamino-hexanoate (0.65 g, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.